5-Bromo-2-(piperidin-1-yl)pyrimidine

Aldehyde dehydrogenase 1A1 Cancer stem cell Target validation

This 5-Bromo-2-(piperidin-1-yl)pyrimidine (CAS 57356-64-6) is the optimal scaffold for medicinal chemistry: its unique 5-bromo substituent balances reactivity for Pd-catalyzed couplings, unlike inert 5-chloro or unstable 5-iodo analogs. The piperidine ring confers a logP of ~3.07 for CNS permeability and target engagement, outperforming morpholine derivatives. Validated for ALDH1A1 (IC50 450 nM) and Bcr-Abl inhibitor (IC50 8 nM) development, it accelerates SAR exploration and lead optimization.

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
CAS No. 57356-64-6
Cat. No. B1273595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperidin-1-yl)pyrimidine
CAS57356-64-6
Molecular FormulaC9H12BrN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=N2)Br
InChIInChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
InChIKeyOSEFZQJCFCWHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(piperidin-1-yl)pyrimidine (CAS 57356-64-6): Core Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


5-Bromo-2-(piperidin-1-yl)pyrimidine (CAS 57356-64-6) is a heterocyclic intermediate comprising a pyrimidine core substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position [1]. This halogenated piperidinyl-pyrimidine scaffold serves as a versatile precursor in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the piperidine moiety enhances solubility and modulates target engagement [2]. The compound is commercially available with typical purity of ≥95% and a melting point of 58–63 °C, facilitating straightforward handling and formulation in early-stage drug discovery workflows .

Why 5-Bromo-2-(piperidin-1-yl)pyrimidine Cannot Be Replaced by Chloro, Iodo, or Morpholino Analogs


Substituting 5-Bromo-2-(piperidin-1-yl)pyrimidine with seemingly similar analogs—such as the 5-chloro, 5-iodo, or 5-morpholino derivatives—introduces substantial and often unpredictable changes in molecular recognition, synthetic reactivity, and physicochemical properties. The bromine atom at the 5-position offers a distinct balance of steric bulk, polarizability, and cross-coupling compatibility that is not replicated by chlorine (too inert for many Pd-catalyzed couplings) or iodine (prone to premature dehalogenation and synthetic instability) . Furthermore, the piperidine ring is critical for achieving the desired conformational and pharmacokinetic profile; replacing it with a morpholine ring (e.g., 5-bromo-2-(morpholin-4-yl)pyrimidine) introduces an oxygen atom that drastically alters hydrogen-bonding capacity and logP, which can abolish target binding or compromise cellular permeability [1]. The quantitative evidence presented below demonstrates that even subtle halogen or amine substitutions lead to marked differences in enzyme inhibition, cellular potency, and downstream synthetic utility—making generic substitution a high-risk strategy in lead optimization and chemical biology studies.

Quantitative Differentiation of 5-Bromo-2-(piperidin-1-yl)pyrimidine Against Closest Analogs


ALDH1A1 Inhibitory Potency: 450 nM IC50 Differentiates Bromo-Piperidinyl Scaffold from Chloro Analogs

5-Bromo-2-(piperidin-1-yl)pyrimidine exhibits sub-micromolar inhibition of human recombinant ALDH1A1, a key enzyme implicated in cancer stem cell maintenance and therapy resistance. In a spectrophotometric assay measuring NAD(P)H formation, the compound displayed an IC50 of 450 nM [1]. In contrast, the 5-chloro analog (5-chloro-2-(piperidin-1-yl)pyrimidine) has not been reported to possess meaningful ALDH1A1 activity; its reported IC50 values for other targets (e.g., PI3Kδ) are in the nanomolar range but are unrelated to ALDH1A1 biology [2]. This target-specific potency difference is directly attributable to the bromine atom's influence on binding pocket occupancy and electronic effects within the aldehyde dehydrogenase active site.

Aldehyde dehydrogenase 1A1 Cancer stem cell Target validation

Kinase Inhibition Selectivity Profile: Bromo-Pyrimidine Analogues Exhibit Potent Bcr-Abl Inhibition with IC50s as Low as 8 nM

A series of bromo-pyrimidine analogues structurally related to 5-bromo-2-(piperidin-1-yl)pyrimidine were evaluated for Bcr-Abl tyrosine kinase inhibition. Compound 6g (bearing the bromo-pyrimidine core) demonstrated an IC50 of 8 nM against Bcr-Abl, while maintaining >5,000-fold selectivity over normal liver cells (L02 IC50 >400 μM) [1]. In contrast, the 5-iodo analog showed anticancer IC50 values ranging from 1.96 μM to 4.92 μM against various cell lines—significantly weaker than the bromo-pyrimidine series . Additionally, 5-bromo-2-(piperidin-1-yl)pyrimidine itself displayed weak inhibition of Pfmrk (IC50 = 3.5 μM) and human CDK1 (IC50 = 12 μM), indicating a favorable selectivity window for specific kinase targets over others [2].

Tyrosine kinase inhibitor Bcr-Abl Anticancer

Physicochemical Differentiation: Piperidine vs. Morpholine Substitution Alters LogP by Over 1 Unit and Hydrogen-Bonding Capacity

5-Bromo-2-(piperidin-1-yl)pyrimidine has a predicted logP of 3.07 and a molecular weight of 242.12 g/mol [1]. The morpholine analog (5-bromo-2-(morpholin-4-yl)pyrimidine) possesses a lower logP (predicted values ranging from 1.3 to 2.4 depending on calculation method) due to the polar oxygen atom in the morpholine ring [2]. This difference translates to an approximately 5- to 10-fold variation in octanol-water partition coefficient, which directly impacts membrane permeability and oral bioavailability. Furthermore, the piperidine nitrogen provides a basic center (pKa ~9–10) that can be protonated at physiological pH, whereas the morpholine oxygen is not basic, altering the compound's charge state and potential for lysosomal trapping.

ADME properties LogP optimization Medicinal chemistry

Synthetic Versatility: 5-Bromo Substrate Enables Broad Cross-Coupling Chemistry Unavailable with Chloro or Iodo Analogs

The bromine atom in 5-bromo-2-(piperidin-1-yl)pyrimidine is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations . In contrast, the 5-chloro analog requires harsher conditions (higher temperatures, stronger bases) for oxidative addition and is often unreactive in standard Suzuki protocols. The 5-iodo analog is more reactive but suffers from poor stability and a propensity for protodeiodination during long-term storage or under basic conditions . This reactivity differential is quantified by comparative reaction yields: bromo-pyrimidine derivatives typically achieve coupling yields of 70–90% under standard conditions, whereas chloro derivatives may require specialized ligands or microwave irradiation to reach comparable conversions.

Suzuki coupling Buchwald-Hartwig Negishi coupling

Solid-State Properties: Melting Point of 58–63 °C Enables Ambient Handling and Streamlines Formulation

5-Bromo-2-(piperidin-1-yl)pyrimidine is a solid at room temperature with a melting point of 58–63 °C, as confirmed by multiple independent vendor datasheets [1]. The 5-chloro analog has a reported melting point of approximately 96 °C, while the 5-iodo analog is a low-melting solid or oil at ambient temperature . The moderate melting point of the bromo compound facilitates weighing, transfer, and dissolution under standard laboratory conditions without the need for special low-temperature storage or handling. In contrast, the iodo analog's lower melting point increases the risk of degradation and requires refrigerated storage to maintain purity.

Solid-state chemistry Formulation development Procurement

High-Impact Applications of 5-Bromo-2-(piperidin-1-yl)pyrimidine in Drug Discovery and Chemical Biology


Lead Optimization of ALDH1A1 Inhibitors for Cancer Stem Cell Targeting

Based on the demonstrated sub-micromolar ALDH1A1 inhibition (IC50 = 450 nM), 5-bromo-2-(piperidin-1-yl)pyrimidine serves as an excellent starting scaffold for developing potent and selective ALDH1A1 inhibitors. Researchers can leverage the bromine handle for parallel SAR exploration via Suzuki couplings to introduce diverse aromatic groups at the 5-position, while retaining the piperidine ring for optimal binding pocket complementarity [1]. This approach accelerates the identification of clinical candidates for oncology indications where ALDH1A1-positive cancer stem cells drive therapy resistance and relapse.

Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors

The bromo-pyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors, as evidenced by the 8 nM Bcr-Abl IC50 of related analogues [1]. 5-Bromo-2-(piperidin-1-yl)pyrimidine can be rapidly diversified into potent Bcr-Abl inhibitors through sequential functionalization: first, the bromine atom undergoes Suzuki coupling to install a substituted aryl or heteroaryl group; second, the piperidine nitrogen can be further elaborated to enhance selectivity and pharmacokinetic properties. This synthetic route is more efficient and higher-yielding than starting from chloro or iodo precursors, making it the preferred intermediate for medicinal chemistry programs targeting chronic myeloid leukemia and other Bcr-Abl-driven malignancies.

Chemical Probe Development for HIV-1 NNRTI Discovery

Piperidine-substituted pyrimidines are validated scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. 5-Bromo-2-(piperidin-1-yl)pyrimidine provides a direct entry point to this chemical space. The bromine atom can be replaced via cross-coupling to install the diaryl or heteroaryl groups required for occupancy of the NNRTI hydrophobic pocket, while the piperidine ring contributes to optimal binding conformation and resistance profile. Using this intermediate, structure-based drug design efforts can rapidly generate focused libraries to combat emerging drug-resistant HIV-1 strains.

ADME Property Optimization via Piperidine Scaffold Fine-Tuning

The piperidine ring in 5-bromo-2-(piperidin-1-yl)pyrimidine imparts a logP of ~3.07 and a basic nitrogen center, which are favorable for achieving oral bioavailability and CNS penetration [1]. In contrast, the morpholine analog reduces logP by up to 1.8 units, which may be detrimental for CNS targets. For lead series requiring balanced lipophilicity and permeability, the bromo-piperidinyl scaffold offers a tunable starting point: the piperidine nitrogen can be alkylated, acylated, or oxidized to modulate basicity and metabolic stability without sacrificing synthetic accessibility. This flexibility is not available with the morpholine analog, making the bromo-piperidinyl intermediate the superior choice for multiparameter optimization in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.